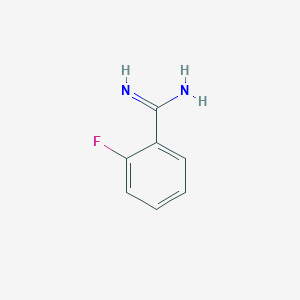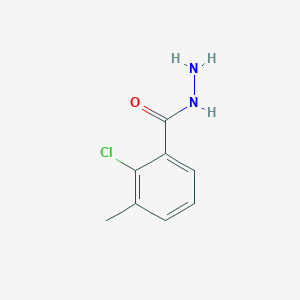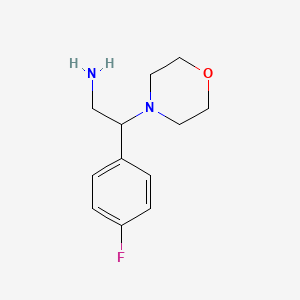
2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine
Overview
Description
2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity : A compound structurally similar to 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine was synthesized and shown to have antibacterial, antioxidant, anti-TB, and anti-diabetic activities. It also exhibited significant anti-tuberculosis activity and antimicrobial activity, with minimum inhibitory concentration (MIC) values lower than standard drugs (Mamatha S.V et al., 2019).
Pharmacological Screening : A study on benzimidazole-morpholine derivatives, which are structurally related to this compound, demonstrated inhibitory potential on cyclooxygenase enzymes, COX-1 and COX-2. These compounds were identified as potential candidates for the treatment of inflammatory diseases (N. O. Can et al., 2017).
Antibacterial and Antifungal Activities : Another study reported that N-alkyl substituted urea derivatives with morpholine moiety exhibited potent antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria as well as fungi (Qing-Zhong Zheng et al., 2010).
Antiemetic Drug Intermediate Synthesis : Research demonstrated a method for preparing (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate in the production of the antiemetic drug aprepitant, highlighting the importance of similar compounds in pharmaceutical manufacturing (S. Wang, 2015).
α-Glucosidase Inhibition : A series of morpholine derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential, demonstrating significant inhibition with potential applications in diabetes management (E. Menteşe et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit fungicidal activities against phytopathogenic fungi
Mode of Action
This interaction can lead to changes in the target’s function, which can result in a therapeutic effect .
Biochemical Pathways
The compound’s fluorine substitution has been studied, and it was found to alter the conformational landscapes in molecules . This could potentially affect various biochemical pathways.
Pharmacokinetics
A similar compound, 2-(4-fluorophenyl) imidazole-5-ones derivatives, showed promising anti-cancer drug candidate against mcf-7 cell line using qsar analysis, molecular docking assessment, and pharmacokinetics analysis .
Result of Action
Similar compounds have shown potential antifungal activity .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect how a compound interacts with its targets and its overall effectiveness. For instance, a study found that a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one, acted as a corrosion inhibitor for carbon steel in an acidic environment .
Biochemical Analysis
Biochemical Properties
2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as casein kinase I isoform delta (CK1δ) has been studied, revealing its potential to modulate enzyme activity . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, influencing their function and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of proteins involved in the Wnt signaling pathway, thereby affecting cell growth and survival . Additionally, this compound has been shown to impact gene expression by altering the phosphorylation status of key transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . Additionally, this compound can influence gene expression by modulating the activity of transcription factors through phosphorylation .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. At lower dosages, the compound has been shown to have beneficial effects on cellular function and signaling pathways . At higher dosages, it can exhibit toxic effects, leading to adverse outcomes such as cell death and organ damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of this compound in these compartments can influence their function and contribute to its overall biochemical effects.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWYCUIRUZAFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402274 | |
| Record name | 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851169-46-5 | |
| Record name | 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


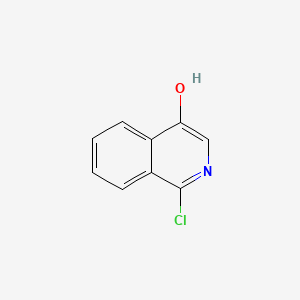
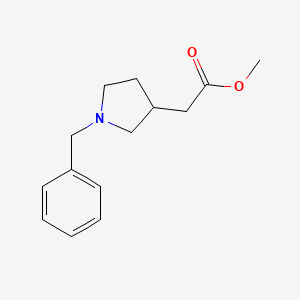
![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)

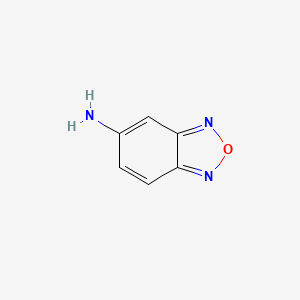
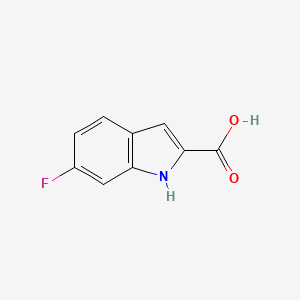
![N-[1-Dimethylaminomethylidene]benzamide](/img/structure/B1308529.png)
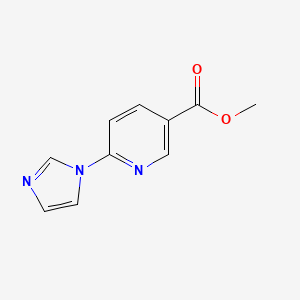
![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)
